3-(cyclopropanesulfonyl)azetidine hydrochloride
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Overview
Description
3-(cyclopropanesulfonyl)azetidine hydrochloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a sulfonyl group, which is further connected to an azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropanesulfonyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
3-(cyclopropanesulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-(cyclopropanesulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar in structure but lacking the cyclopropanesulfonyl group.
Cyclopropanesulfonyl chloride: Contains the cyclopropane ring and sulfonyl group but lacks the azetidine ring.
Uniqueness
3-(cyclopropanesulfonyl)azetidine hydrochloride is unique due to the combination of the cyclopropane ring and azetidine ring, which imparts distinct reactivity and biological properties. This structural uniqueness makes it a valuable compound in various fields of research and application .
Properties
CAS No. |
2763759-18-6 |
---|---|
Molecular Formula |
C6H12ClNO2S |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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